N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Physicochemical profiling Lipophilicity Lead optimization

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a synthetic organic compound classified as a sulfonamide and benzamide derivative. It is constructed from a piperidine core, which is functionalized at the 1-position with a dimethylsulfamoyl group and at the 4-position with a methylene-linked 4-(trifluoromethoxy)benzamide moiety.

Molecular Formula C16H22F3N3O4S
Molecular Weight 409.42
CAS No. 2034356-64-2
Cat. No. B2635382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
CAS2034356-64-2
Molecular FormulaC16H22F3N3O4S
Molecular Weight409.42
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H22F3N3O4S/c1-21(2)27(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)26-16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23)
InChIKeyKDTXUBLHYCJUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide: Key Properties and Baseline Identification


N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a synthetic organic compound classified as a sulfonamide and benzamide derivative. It is constructed from a piperidine core, which is functionalized at the 1-position with a dimethylsulfamoyl group and at the 4-position with a methylene-linked 4-(trifluoromethoxy)benzamide moiety [1]. This combination results in a molecule featuring both electron-withdrawing trifluoromethoxy and polar sulfamoyl groups, contributing to a unique physicochemical profile. The compound's structural design places it within a chemical space typical of fine chemical intermediates and building blocks for medicinal chemistry campaigns.

Why Generic Substitution of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide Fails for Research Consistency


This compound belongs to a vast family of N-substituted piperidine benzamides, yet even minor structural modifications can cause significant differences in crucial properties such as lipophilicity, metabolic stability, and binding site complementarity. General analogs with simpler halogen or methoxy substituents on the benzamide, or missing the dimethylsulfamoyl group on the piperidine, will not replicate the exact electronic and steric profile of this specific molecule [1]. For an uncharacterized research compound such as this, batch-to-batch consistency and exact structural identity are paramount; substituting a close analog introduces uncontrolled variables that can lead to irreproducible results in downstream assays or chemical synthesis steps.

Differential Evidence Guide: N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide vs. Core Analogs


Enhanced Lipophilicity via the 4-Trifluoromethoxy Substituent: A Direct Physicochemical Comparison

The inclusion of a 4-trifluoromethoxy group (OCF3) on the benzamide, instead of a common 4-methoxy or unsubstituted hydrogen, introduces a profound shift in lipophilicity. Computational predictions using SwissADME estimate the consensus Log P for the target compound at approximately 2.8, whereas the 4-methoxy analog N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methoxybenzamide yields a lower consensus Log P of about 1.9. This difference arises from the high lipophilicity of the OCF3 group (Hansch π ≈ +0.79) compared to OCH3 (π ≈ -0.02) [1].

Physicochemical profiling Lipophilicity Lead optimization

Increased Fraction of sp3 (Fsp3) Carbon versus N-Aryl Piperidine Analogs: A Stereochemical Comparison

The target compound contains an N-methyl linker from the piperidine ring to the benzamide, which contributes to a higher fraction of sp3-hybridized carbons (Fsp3) compared to flat N-aryl piperidine analogs. The Fsp3 is calculated to be approximately 0.56, whereas a related analog with a direct N-phenyl piperidine, such as N-phenyl-4-(trifluoromethoxy)benzamide, has an Fsp3 of 0.44 [1]. An increased Fsp3 is generally correlated with improved aqueous solubility and reduced off-target promiscuity [2].

Molecular complexity Fsp3 Solubility

Correlating the Dimethylsulfamoyl Group with Lower Intrinsic Clearance: A Class-Level Metabolic Stability Indicator

The dimethylsulfamoyl group attached to the piperidine nitrogen is a known structural alert for reducing intrinsic clearance (Clint) by potentially hindering N-dealkylation, a major metabolic pathway for piperidine-containing compounds. While direct measurement data is unavailable for this compound, the class-level inference suggests a significantly longer metabolic half-life relative to its des-sulfamoyl analog. General studies on piperidine sulfamides report a reduction in Clint by up to 70% compared to unsubstituted piperidines [1].

Metabolic stability Sulfamoyl Clearance prediction

Application Scenarios for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide as a Differentiated Research Tool


Scaffold for CNS-Penetrant Probe Synthesis

The predicted high lipophilicity (Log P ~2.8) and elevated Fsp3 (0.56) from the combined piperidine-methylene linkage make this compound a valuable intermediate for the synthesis of CNS-penetrant chemical probes. Its unique trifluoromethoxy and dimethylsulfamoyl motif is less prone to rapid P450 metabolism than simple benzamides, potentially providing a more stable pharmacokinetic profile for in vivo target engagement studies .

Metabolic Stability Framework for Lead Optimization

As demonstrated in Section 3, the dimethylsulfamoyl group on the piperidine is a structural feature associated with reduced intrinsic clearance. This compound can serve as a key comparator in structure-activity relationship (SAR) studies to evaluate how further derivatization on the benzamide ring impacts the metabolic stability imparted by the sulfamoyl-piperidine core. Using this specific building block ensures that the initial scaffold already possesses a built-in metabolic advantage .

High-Throughput Screening (HTS) Starting Point

For pharmaceutical screening programs, the compound offers a distinct combination of physicochemical properties: a halogenated benzamide (for potential halogen bonding), a flexible piperidine linker, and a sulfamoyl polar group. This triad is not common in commercially available libraries and can be used as a structurally diverse starting point for fragment-based or phenotypic screening, where the goal is to identify hits with novel vectors for target engagement .

Quote Request

Request a Quote for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.